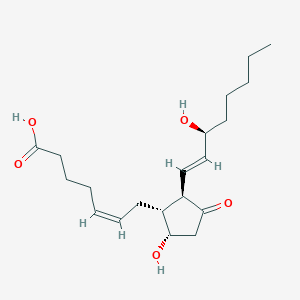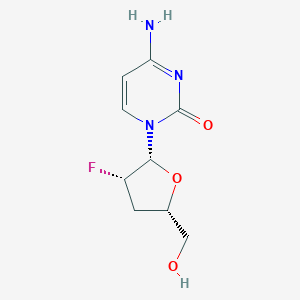
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, also known as FTC, is a nucleoside analog that has been widely studied for its potential use in the treatment of viral infections, particularly HIV/AIDS. FTC is structurally similar to other nucleoside analogs that have been used in the treatment of viral infections, such as zidovudine and lamivudine. However, FTC has several advantages over these drugs, including increased potency and a longer half-life.
Mecanismo De Acción
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Specifically, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine is incorporated into the viral DNA chain during reverse transcription, causing premature termination of the chain and preventing further replication of the virus.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have immunomodulatory effects, including the ability to increase cytokine production and enhance T-cell function. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of HIV-related inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high potency and low toxicity profile, which makes it an ideal candidate for long-term use in cell culture and animal models. However, one limitation of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high cost, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine. One area of focus is the development of new formulations of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine that can be administered more easily and effectively. Another area of focus is the exploration of new applications for 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, such as its potential use in the treatment of other viral infections or cancer. Finally, there is a need for further research on the long-term safety and efficacy of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, particularly in the context of long-term treatment for HIV.
Métodos De Síntesis
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine can be synthesized using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the nucleoside analog, while chemical synthesis involves the use of chemical reactions to create the molecule. One common method of chemical synthesis involves the reaction of 2,3-dideoxy-2-fluoro-D-ribose with cytosine in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been extensively studied for its potential use in the treatment of HIV/AIDS. In clinical trials, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to be highly effective at reducing viral load and increasing CD4 cell counts in patients with HIV. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a low toxicity profile, making it a promising candidate for long-term use in the treatment of HIV.
Propiedades
Número CAS |
119555-47-4 |
|---|---|
Nombre del producto |
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine |
Fórmula molecular |
C9H12FN3O3 |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
Clave InChI |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Sinónimos |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



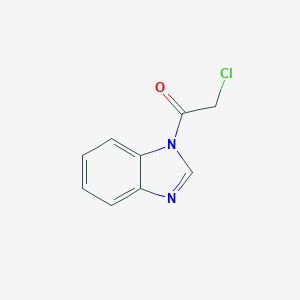
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
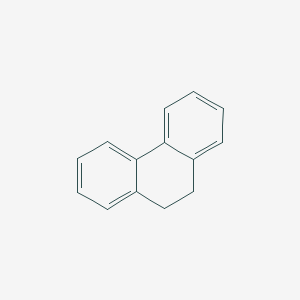
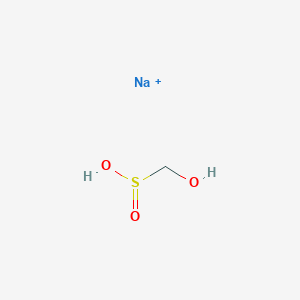
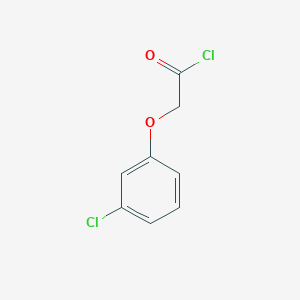


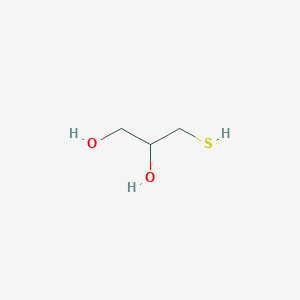
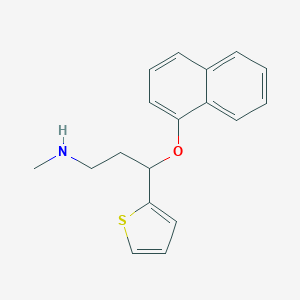


![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
